3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine - 51828-07-0

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Catalog Number: EVT-3035365
CAS Number: 51828-07-0
Molecular Formula: C13H15N3
Molecular Weight: 213.284
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound belonging to the class of fused triazole-azepine hybrids. These hybrids are of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic and anti-inflammatory properties []. This particular compound serves as a central scaffold for developing novel therapeutic agents, particularly for pain and inflammation management.

Synthesis Analysis

The synthesis of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine and its derivatives generally involves a multi-step approach. A common strategy starts with the condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with an appropriately substituted hydrazide, often cyanoacetic acid hydrazide [, ]. This condensation reaction yields an intermediate which then undergoes cyclization to form the triazoloazepine core. Further modifications, such as the introduction of various substituents at the 3-phenyl ring or other positions, can be achieved through subsequent reactions [, , ]. For instance, the reaction of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine with arylisocyanates can lead to the formation of urea derivatives [].

Molecular Structure Analysis

The reactivity of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is influenced by the presence of multiple nucleophilic and electrophilic centers within its structure. The nitrogen atoms in the triazole and azepine rings can act as nucleophiles, while the carbon atoms adjacent to nitrogen atoms or part of aromatic rings can undergo electrophilic substitution reactions. These reactive sites provide opportunities for chemical modifications aimed at optimizing the compound's pharmacological properties. For example, the reaction of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives with α-bromoketones can lead to the formation of thiazole rings, further expanding the structural diversity and potential biological activities of this class of compounds [].

Physical and Chemical Properties Analysis

Detailed analysis of the physical and chemical properties of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, such as solubility, lipophilicity, melting point, and stability, is crucial for understanding its pharmacokinetic profile and optimizing its formulation for different administration routes. Computational tools like SwissADME can be employed to predict these properties based on the compound's structure [].

Applications

The primary scientific application of 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine and its derivatives lies in the development of novel therapeutic agents, especially for pain management and inflammatory diseases []. These compounds have shown promising results in preclinical studies using animal models of pain and inflammation. For example, some derivatives exhibit potent analgesic activity in the "hot plate" and "acetic acid-induced writhing" models, comparable to that of the reference drug ketorolac [, ]. Moreover, they demonstrate significant anti-inflammatory activity in the "carrageenan-induced paw edema" model, comparable to diclofenac sodium []. Additionally, certain derivatives have shown potential as anxiolytic agents, with activity comparable to or exceeding that of diazepam and gidazepam []. Further research is warranted to fully elucidate the therapeutic potential of these compounds and translate these findings into clinical applications.

3-(4-Hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile

  • Compound Description: This compound features a hydroxyphenyl group at position 3 of the acrylonitrile moiety, which is absent in the parent compound, 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. Notably, this compound demonstrated significant analgesic activity in the “hot plate” and “acetic acid-induced writhings” models, comparable to the reference drug ketorolac [].
  • Relevance: This compound shares the core triazoloazepine structure with 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, but differs in the substituent at the 3-position. The acrylonitrile group and the hydroxyphenyl substituent likely contribute to its analgesic properties [].

3-[(1s,3s)-Adamantan-1-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (Compound 544)

  • Compound Description: This compound is a potent 11β-HSD1 inhibitor. It features an adamantyl group at the 3-position of the triazoloazepine core [].
  • Relevance: Similar to 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, this compound possesses the central triazoloazepine structure. The difference lies in the substitution at the 3-position, with an adamantyl group replacing the phenyl ring [].

3-Aryl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines

  • Compound Description: This class of compounds represents a series of derivatives with varying aryl substituents at the 3-position of the triazoloazepine core. They have been investigated as potential non-steroidal anti-inflammatory agents [].
  • Relevance: This class of compounds directly encompasses the 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine structure, highlighting the structural diversity possible at the 3-position while maintaining the core triazoloazepine framework [].

N-[(1R,2s,3S,5s,7s)-5-Hydroxyadamantan-2-yl]-3-(pyridin-2-yl) isoxazole-4-carboxamide (HIS-388)

  • Compound Description: This compound is a potent and long-acting 11β-HSD1 inhibitor, featuring a hydroxyadamantyl group linked to a pyridinyl isoxazole carboxamide moiety. It demonstrated significant improvement in insulin sensitivity and glucose intolerance in preclinical models of type 2 diabetes [].
  • Relevance: While not directly containing the triazoloazepine core, HIS-388 is included due to its shared biological activity as an 11β-HSD1 inhibitor with compound 544, which is structurally related to 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine. This suggests that the adamantyl group present in both HIS-388 and compound 544 might be a crucial pharmacophore for 11β-HSD1 inhibitory activity [].

3-Aryl-1-(41-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives

  • Compound Description: This series of compounds is characterized by a urea linkage at the 3-position of the triazoloazepine core, connected to a methoxyphenyl group and diverse aryl substituents. These compounds exhibited promising anxiolytic activity in preclinical models, potentially surpassing the efficacy of the reference drug gidazepam [].
  • Relevance: These compounds are structurally related to 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine through the shared triazoloazepine core. The presence of the urea linker and the methoxyphenyl group, along with the diverse aryl substituents, highlights the structural modifications possible at the 3-position and their potential impact on biological activity [].

Properties

CAS Number

51828-07-0

Product Name

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

IUPAC Name

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Molecular Formula

C13H15N3

Molecular Weight

213.284

InChI

InChI=1S/C13H15N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-16(12)13/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

YNCFPURBKVPYQF-UHFFFAOYSA-N

SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.